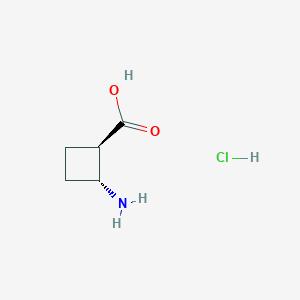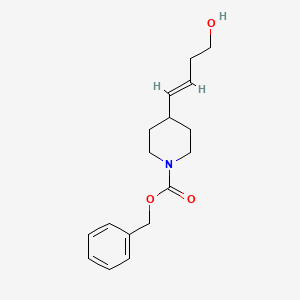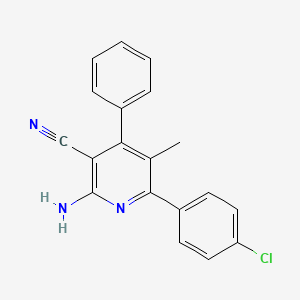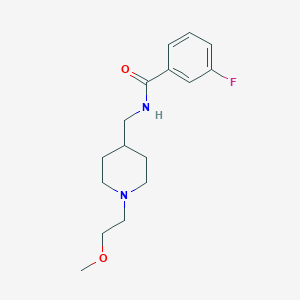
Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a chemically synthesized molecule that likely contains several functional groups, including sulfonyl and acetate moieties, which are common in medicinal chemistry for their pharmacological properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfonyl groups and heterocyclic elements like piperidine have been synthesized and characterized, indicating a potential interest in this class of compounds for their chemical and physical properties, as well as their possible applications in drug design .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of sulfonyl groups and the incorporation of piperidine rings. For instance, the synthesis of a related compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, was achieved and characterized using various techniques . Similarly, the target compound could be synthesized through a series of reactions, potentially starting with the functionalization of a piperidine ring followed by the introduction of sulfonyl groups and the final esterification to form the acetate .
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These methods provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, the molecular structure of a similar compound was determined to crystallize in the monoclinic space group with specific lattice parameters, indicating the precise three-dimensional arrangement of the molecules in the solid state .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of sulfonyl groups and a piperidine ring suggests that the compound could undergo various chemical reactions, including nucleophilic substitution, addition reactions, or could act as a ligand in coordination chemistry. Theoretical calculations, such as those performed using density functional theory (DFT), can predict the electrophilic and nucleophilic nature of the molecule, which is crucial for understanding its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its molecular structure and functional groups. Theoretical calculations can provide insights into global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and net charges. These properties are important for predicting how the compound will interact with other molecules, which is essential for its potential use in pharmaceutical applications. Additionally, non-linear optical behaviors, such as dipole moment, polarizability, and hyperpolarizability, can be examined to understand the compound's potential applications in materials science .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This group facilitates the protection and deprotection of hydroxyl functionalities under mild conditions, highlighting its utility in the synthesis of complex molecules (Spjut, Qian, & Elofsson, 2010).
A novel approach to the synthesis of highly functionalized piperidine derivatives through one-pot, five-component reactions catalyzed by silica sulfuric acid demonstrates the compound's potential in generating complex molecules with significant yields. This methodology underscores the versatility of related sulfonamide and carbonyl-containing compounds in synthesizing biologically active molecules (Basyouni, El-bayouki, Tohamy, & Abbas, 2015).
Molecular Structure and Dynamics
- The molecular and crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate reveals intricate details about hydrogen bonding and C-H…π interactions, which are crucial for understanding the compound's chemical behavior and its potential applications in material science and drug design (Khan, Ibrar, Lal, Altaf, & White, 2013).
Biological Activity and Pharmacology
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations indicate that these compounds exhibit significant adsorption behaviors, which could be leveraged in material science and engineering to develop novel corrosion inhibitors (Kaya et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO7S2/c1-3-25-15-5-4-13(10-14(15)17)27(22,23)18-8-6-12(7-9-18)26(20,21)11-16(19)24-2/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCMESSEMICFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)
![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)
![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)



![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)
